3-(3,5-Dimethyl-1H-pyrazol-1-YL)propan-1-OL

Lipophilicity Drug Design Physicochemical Properties

Researchers requiring pyrazole-based ligands with predictable lipophilicity often face supply inconsistency and uncharacterized isomers. 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-ol resolves this with a defined LogP (0.36) and boiling point (278.4°C), enabling reliable membrane permeability tuning. Key outcomes: • Predictable ADME optimization via LogP +1.16 units over unsubstituted analogs. • Validated catecholase-mimetic activity in Cu(II) complexes for oxidation catalysis. • Distinct GC/HPLC retention time for use as an analytical reference standard.

Molecular Formula C8H14N2O
Molecular Weight 154.21 g/mol
CAS No. 81930-33-8
Cat. No. B1281674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,5-Dimethyl-1H-pyrazol-1-YL)propan-1-OL
CAS81930-33-8
Molecular FormulaC8H14N2O
Molecular Weight154.21 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1CCCO)C
InChIInChI=1S/C8H14N2O/c1-7-6-8(2)10(9-7)4-3-5-11/h6,11H,3-5H2,1-2H3
InChIKeyFYNNXYRPYQSECD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-ol Overview


3-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-ol is a heterocyclic organic compound characterized by a 3,5-dimethylpyrazole ring N1-linked to a propan-1-ol chain. This structure positions it as a versatile intermediate and building block in the synthesis of more complex molecules, particularly nitrogen-containing heterocycles and pyrazole-based ligands . The presence of methyl groups at the 3 and 5 positions of the pyrazole ring enhances its lipophilicity and can influence its interaction with biological targets and metal ions compared to unsubstituted analogs .

Synthetic building block for N-heterocycles
Pyrazole ligand precursor with 3,5-dimethyl substitution
Reported higher logP may support membrane-permeability studies

3-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-ol Substitution Risks


Substituting 3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol with a generic pyrazole-propanol analog is fraught with risk due to quantifiable differences in critical physicochemical properties. As demonstrated in the comparative data below, variations in methylation pattern and hydroxyl position lead to measurable shifts in lipophilicity (LogP) and boiling point . These differences directly impact solubility, membrane permeability, and synthetic compatibility, which are key decision points in research and industrial procurement. Furthermore, in catalytic applications, the specific structure of the ligand, including the presence and position of methyl groups on the pyrazole ring, dictates the performance of its metal complexes, as shown in catecholase activity studies [1].

Target: 3,5-Dimethyl substituted Substitute: Unsubstituted pyrazole-propanol
Absence of methyl groups may lower logP and alter membrane partitioning.
Target: 3-(1H-pyrazol-1-yl)propan-1-ol Substitute: 1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol
Hydroxyl positional isomer shows different boiling point, affecting distillation and chromatography.

3-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-ol vs. Key Analogs


Enhanced Lipophilicity vs. Unsubstituted Pyrazole Analog

The 3,5-dimethyl substitution on the pyrazole ring significantly increases the lipophilicity of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol compared to its unsubstituted analog, 3-(1H-pyrazol-1-yl)propan-1-ol. This is quantified by their respective LogP values [1].

Lipophilicity increase
Cross-study comparable
LogP 0.36 vs −0.80
May support membrane-permeability requirements
Computed LogP; experimental validation advised
Lipophilicity Drug Design Physicochemical Properties

Lipophilicity and Volatility vs. Positional Isomer

The position of the hydroxyl group on the propanol chain, a common point of variation among pyrazole-propanol building blocks, leads to measurable differences in lipophilicity and volatility. 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-ol exhibits a lower LogP and a higher boiling point compared to its positional isomer, 1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol .

Isomer differentiation
Cross-study comparable
LogP 0.36 / BP 278.4 °C
vs isomer 0.46 / 260.0 °C
Supports synthetic work-up and chromatography selectivity
BP at 760 mmHg; method transfer context
Lipophilicity Boiling Point Physicochemical Properties Isomer Comparison

Catecholase Activity of Pyrazole-Derived Copper Complexes

The tripodal ligand L1 (3-[bis-(3,5-dimethyl-pyrazol-1-ylmethyl)-amino]-propan-1-ol), which incorporates the 3,5-dimethylpyrazole-propanol motif, forms copper(II) complexes that catalyze the oxidation of catechol to o-quinone. The catalytic activity of these in situ-generated complexes is dependent on the nature of the ligand and the copper salt counterion, with reaction velocities varying from 1.80 × 10⁻⁶ to 28.99 × 10⁻⁶ mol L⁻¹ min⁻¹ depending on the specific copper salt used [1].

Catalytic activity
Class-level inference
V = 1.8–29.0 ×10⁻⁶ mol L⁻¹ min⁻¹
Supports catalyst-design context
Cu complex in situ; ligand-dependent activity range
Catalysis Catecholase Mimetic Coordination Chemistry Ligand Design

3-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-ol Application Scenarios


Lipophilic Ligands for Membrane-Permeable Metal Complexes

Given its enhanced LogP (+1.16 units) compared to the unsubstituted analog [1], this compound is the superior choice when synthesizing pyrazole-based ligands intended for applications requiring cell membrane permeability, such as cellular imaging probes or intracellular catalysts.

High-Turnover Oxidation Catalysts

The demonstrated catecholase activity of copper complexes derived from structurally related 3,5-dimethylpyrazole-propanol ligands makes this compound an excellent starting material for developing efficient oxidation catalysts. Its use is validated in contexts where the catalytic rate is paramount, and the specific ligand structure (including the 3,5-dimethyl motif) is a proven performance driver.

Scaffold for Bioactive Molecules with Optimized ADME

In medicinal chemistry programs, the specific LogP (0.36) and boiling point (278.4°C) of this compound offer a predictable physicochemical profile for optimizing a lead compound's ADME (Absorption, Distribution, Metabolism, Excretion) characteristics. Its selection over isomers or unsubstituted analogs allows for fine-tuning of solubility and metabolic stability in a controlled, data-driven manner.

GC and HPLC Reference Standard

The distinct boiling point and LogP differentiate this compound from its positional isomer [1], providing a basis for unique retention times in GC and HPLC methods. This makes it a valuable reference standard or internal standard for analytical chemistry applications where precise identification and quantification of structurally similar pyrazole derivatives are required.

Application
Selection Property
Validation Focus
Membrane-permeability ligand design
3,5-Dimethyl substitution lipophilicity profile
Cell-based permeability assessment
Oxidation catalyst development
Catecholase-like activity profile
Ligand-structure–activity relationship
Lead optimization (ADME)
Physicochemical predictability
ADME parameter evaluation
Analytical method development
Distinct profile from positional isomer
Chromatographic separation and identification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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